Berberinium chloride hydrate
Description
盐酸小檗碱水合物的替代合成路径
传统合成路线多采用天然提取法,但受限于原料来源与提取效率,近年研究者开发了多种全合成路径。以邻苯二酚为起始原料的13步合成法展现出工业化潜力,该方法通过霍夫曼重排构建异喹啉骨架,再经氯甲基化、环化等关键步骤,最终获得总产率达13.6%的目标产物。相较而言,甲基苯甲酮加合物路线通过酸解反应实现快速转化,在80°C盐酸溶液中反应30分钟即可获得68%产率的结晶产物。
替代路径的创新点主要体现在中间体设计上。例如,3,4-亚甲二氧基苯乙胺的合成采用氰化物亲核取代策略,通过优化反应溶剂体系(DMF/水混合溶剂),将取代反应效率提升40%。此外,现代合成技术如流动化学的应用使得连续化生产成为可能,反应时间从传统批处理的10小时缩短至2小时内完成。
霍夫曼重排在生物碱合成中的应用
霍夫曼重排作为构建氮杂环的关键步骤,在异喹啉骨架形成中发挥核心作用。研究显示,采用N-溴代丁二酰亚胺(NBS)作为氧化剂时,重排反应的区域选择性可达92%以上。反应温度对产物构型具有显著影响:当控制在-5°C至0°C区间时,可有效抑制副产物异喹啉N-氧化物的生成。
该步骤的机理研究揭示,质子化程度直接影响重排速率。通过向反应体系中添加三氟乙酸(TFA)调节pH至2.5-3.0,可使反应时间从48小时缩短至12小时,同时保持85%以上的转化率。催化剂筛选实验表明,Lewis酸如ZnCl₂的加入可使中间体收率提高15%,这可能与稳定过渡态结构有关。
异喹啉环形成的氯甲基化技术
氯甲基化反应的条件优化是控制产物纯度的关键。经典方法采用多聚甲醛/HCl体系,但易导致过度氯甲基化。新型催化体系引入ZnCl₂/乙酸酐复合催化剂,使单取代产物选择性从65%提升至89%。溶剂效应研究表明,硝基甲烷作为反应介质时,反应速率较二氯甲烷提高3倍,这与其高极性促进中间体碳正离子稳定有关。
温度梯度控制策略在该步骤中展现独特优势。初始阶段在40°C引发反应,随后逐步降温至20°C,可有效抑制二氯甲基副产物的形成,使目标产物纯度达到98.5%。在线红外监测技术的应用实现了反应进程的精准控制,将最佳反应时间确定为4.5±0.5小时。
苯并二氧六环核心的环化方法
环化步骤的优化直接影响产物立体化学特性。磷酸氯(POCl₃)作为经典环化试剂,其用量与温度存在显著相关性:当用量从3当量增至5当量时,反应温度可从110°C降至80°C,同时保持95%以上的环化效率。新型离子液体溶剂体系(如[Bmim]PF₆)的应用使反应时间缩短30%,且催化剂可循环使用5次以上。
分子内亲核进攻机制的研究为条件优化提供理论指导。DFT计算显示,当N-乙酰基的电子云密度通过供电子基团修饰提升0.15e时,环化能垒可降低8.3 kcal/mol。这启示研究者开发了新型乙酰化试剂N-乙酰咪唑,使环化收率提高至92%。
工艺参数改良的产率优化
多变量统计方法在工艺优化中发挥重要作用。通过Box-Behnken设计建立的产率预测模型显示:温度(X₁)、盐酸浓度(X₂)和搅拌速率(X₃)的交互作用符合二次方程Y=68.24+5.76X₁+3.12X₂-2.45X₃-1.89X₁X₂。验证实验表明,在80°C、0.1N HCl和500rpm条件下,理论预测值与实际产率偏差小于2%。
结晶工艺的改进显著提升产物纯度。采用反溶剂扩散法(水/乙醇体积比1:3),控制降温速率为0.5°C/min,可获得粒径分布均匀(D90<50μm)的黄色晶体,XRD分析显示结晶度达98.7%。干燥条件的优化将残留溶剂含量从3.2%降至0.5%以下,满足药用辅料标准。
Properties
Molecular Formula |
C20H21ClNO5+ |
|---|---|
Molecular Weight |
390.8 g/mol |
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;hydrate;hydrochloride |
InChI |
InChI=1S/C20H18NO4.ClH.H2O/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;;/h3-4,7-10H,5-6,11H2,1-2H3;1H;1H2/q+1;; |
InChI Key |
BPNJXFPOPCFZOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Berberinium chloride hydrate can be synthesized through the extraction of berberine from natural sources such as the roots, rhizomes, and stems of various plants, including Berberis species. The extraction process typically involves the following steps:
Extraction: Plant material is ground and subjected to solvent extraction using ethanol or methanol.
Purification: The crude extract is purified using techniques such as column chromatography.
Conversion: Berberine is converted to this compound by reacting with hydrochloric acid in an aqueous solution, followed by crystallization to obtain the hydrate form.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The use of advanced chromatography techniques and crystallization methods ensures high purity and yield. The process is optimized for cost-effectiveness and scalability to meet commercial demands.
Chemical Reactions Analysis
Hydrate Phase Transformations
BCl exists in multiple hydrate forms, with interconversions governed by temperature and water activity:
Thermodynamic Interconversion Pathways
Mechanistic Insights :
-
Solubility decreases with increasing hydration state (tetrahydrate > dihydrate > anhydrate) .
-
Activation energy for dihydrate → anhydrate transition: 98.5 kJ/mol (derived from Arrhenius plots) .
Hygroscopicity and Environmental Stability
BCl's hygroscopicity directly impacts its pharmaceutical processing:
Water Sorption/Desorption Behavior (25°C)
| Relative Humidity (RH) | Hydrate Form | Mass Change (%) | Stability Outcome |
|---|---|---|---|
| 0–10% | Anhydrate → Dihydrate | +8.8 | Rapid phase transition |
| 70–95% | Dihydrate → Tetrahydrate | +16.0 | Gradual conversion to tetrahydrate |
Formulation Implications :
-
Wet granulation at room temperature induces tetrahydrate formation, while tray drying (50°C) reverts it to dihydrate .
-
Excipients like microcrystalline cellulose reduce water activity, stabilizing the dihydrate form during tablet production .
Cocrystallization for Enhanced Stability
To mitigate humidity-driven phase changes, cocrystallization strategies have been developed:
BCl-Citric Acid (CA) Cocrystal (1:1 Molar Ratio)
Mechanism : The CA cocrystal disrupts BCl's hydrogen-bonding network, reducing water affinity while maintaining dissolution kinetics .
Reactive Incompatibilities
BCl exhibits hazardous interactions under specific conditions:
| Condition | Reaction | Outcome |
|---|---|---|
| Strong oxidizers | Violent decomposition | Release of toxic gases (e.g., Cl₂, NOₓ) |
| UV light exposure | Photodegradation | Loss of alkaloid integrity |
Key Research Findings
-
Phase Purity Control : Excipients with low water activity (e.g., lactose) minimize tetrahydrate formation during wet granulation .
-
Cocrystal Advantages : BCl-CA cocrystal eliminates humidity-dependent phase changes without altering bioavailability .
-
Analytical Validation : VT-PXRD confirmed lattice rearrangements during dehydration, while VT-FTIR identified O-H stretching shifts at critical transition temperatures .
This systematic analysis underscores the necessity of controlling hydration states and excipient selection in BCl-based formulations to ensure consistent therapeutic performance.
Scientific Research Applications
Berberine chloride hydrate is a potent alkaloid with diverse applications in pharmaceuticals and natural health products . It is being widely researched for its antimicrobial, metabolic, anti-inflammatory, and anticancer properties, as well as its ability to promote gut health .
Scientific Research Applications
Antimicrobial Applications: Berberine chloride hydrate is effective against various bacteria and fungi, making it valuable for developing natural antimicrobial agents for the pharmaceutical industry .
Metabolic Health: Studies suggest that berberine chloride hydrate can regulate blood sugar levels and improve lipid profiles, which could benefit diabetes management and cardiovascular health . Some users have reported improvements in blood sugar levels within a few weeks of use for metabolic disorders like type 2 diabetes .
Anti-inflammatory Properties: The anti-inflammatory capabilities of berberine chloride hydrate are being explored as a treatment for chronic diseases, offering a natural alternative to synthetic anti-inflammatory drugs .
Cancer Research: Researchers are investigating the potential of berberine chloride hydrate to inhibit cancer cell growth, which may lead to new therapeutic strategies in oncology .
Gut Health: Berberine chloride hydrate supports the balance of gut microbiota, making it a candidate for dietary supplements aimed at improving digestive health .
Mechanism of Action
Berberinium chloride hydrate exerts its effects through several mechanisms:
Induction of ROS: It generates reactive oxygen species, leading to oxidative stress in cells.
Inhibition of DNA Topoisomerase: It inhibits the enzyme DNA topoisomerase, which is crucial for DNA replication and transcription.
Activation of Caspases: It activates caspase 3 and caspase 8, leading to apoptosis.
Modulation of Signaling Pathways: It affects various signaling pathways, including NF-κB and MAPK pathways, which are involved in inflammation and cell survival
Comparison with Similar Compounds
Key Chemical and Physical Properties:
- Molecular Formula: C₂₀H₁₈ClNO₄·xH₂O (anhydrous molecular weight: 371.81 g/mol) .
- CAS Numbers : 141433-60-5 (hydrate form), 633-65-8 (anhydrous form) .
- Appearance : Yellow to orange crystalline powder, hygroscopic .
- Solubility : Sparingly soluble in water (4 mg/mL with heating) and DMSO (5 mg/mL) .
Comparison with Similar Compounds
Berberinium chloride hydrate belongs to the isoquinoline alkaloid family. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Chemical and Pharmacological Comparison
Key Findings from Research:
Antimicrobial Efficacy :
- This compound inhibits Streptococcus mutans biofilm formation at pH 5.0–7.0, with MIC values ranging from 62.5–125 µg/mL .
- Compared to palmatine, it shows stronger activity against Candida albicans (MIC: 32 µg/mL vs. 128 µg/mL) .
Anticancer Activity :
- Induces apoptosis in breast cancer cells (IC₅₀: 15 µM) by downregulating Bcl-2 and activating caspase-3/8 .
- In contrast, jatrorrhizine primarily inhibits autophagy (IC₅₀: 50 µM) .
Pharmacokinetic Limitations :
- This compound has low oral bioavailability (<5%) due to poor solubility. Cocrystallization with citric acid or lactic acid improves its dissolution rate by 2–3 fold .
Biological Activity
Berberinium chloride hydrate (BH) is a quaternary ammonium salt derived from the alkaloid berberine, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial properties, effects on biofilm formation, and potential therapeutic applications.
Overview of this compound
- Chemical Structure : this compound has the molecular formula and a molecular weight of approximately 389.83 g/mol .
- Properties : BH is characterized by its hydrophilic nature and stability across various pH levels, which influences its solubility and biological activity .
Antimicrobial Activity
One of the most significant aspects of BH is its antimicrobial properties. Research indicates that BH exhibits potent inhibitory effects against various microorganisms, including bacteria, fungi, and viruses. Notably, it has shown effectiveness against Streptococcus mutans, a major contributor to dental caries.
Case Study: Inhibition of Streptococcus mutans
A recent study investigated the antibiofilm activity of BH against S. mutans under different pH conditions (acidic, neutral, and alkaline). The findings are summarized in the following table:
| pH Condition | Lactic Acid Production (µg/mL) | Biofilm Formation Inhibition (%) |
|---|---|---|
| Acidic (pH 5) | Higher than neutral and alkaline | Reduced inhibition |
| Neutral (pH 7) | Moderate reduction | Moderate inhibition |
| Alkaline (pH 8) | Lowest levels | Highest inhibition |
The study found that BH significantly suppressed biofilm formation and reduced cariogenic virulence factors such as acid production and extracellular polysaccharide (EPS) synthesis. The inhibitory effect was notably enhanced in alkaline conditions compared to acidic environments .
The mechanism by which BH inhibits S. mutans involves downregulation of critical genes associated with adhesion and biofilm formation:
- Key Genes Affected :
- srtA: Involved in bacterial adhesion.
- spaP: Contributes to the structural integrity of biofilms.
- gbpC: Plays a role in glucan binding.
- comX and ldh: Involved in lactic acid production.
The expression levels of these genes were significantly reduced in the presence of BH, correlating with decreased biofilm formation and metabolic activity .
Additional Biological Activities
Beyond its antimicrobial effects, BH possesses various other biological activities:
- Antidiabetic Effects : Research indicates that berberine compounds can improve insulin sensitivity and reduce blood glucose levels .
- Anti-inflammatory Properties : BH has been shown to exert anti-inflammatory effects, making it a potential candidate for treating inflammatory conditions .
- Antioxidant Activity : The compound also demonstrates antioxidant properties, which can help mitigate oxidative stress-related damage .
Q & A
Q. What are the standard methods for synthesizing and characterizing Berberinium Chloride Hydrate?
this compound is typically synthesized via alkaloid extraction from natural sources (e.g., Berberis species) followed by hydrochloride salt formation. Key characterization steps include:
- Purity analysis : HPLC-DAD or HPLC-ELSD to confirm ≥97% purity, with water content <17% (verified by Karl Fischer titration) .
- Structural identification : Mass spectrometry (MS) for molecular weight confirmation (389.83 g/mol) and NMR (¹H/¹³C) to resolve the isoquinoline backbone and methoxy/dioxolo substituents .
- Hydrate validation : Thermogravimetric analysis (TGA) to quantify water content and differentiate between mono-/di-hydrate forms .
Q. How does solubility vary for this compound in different solvents, and what protocols optimize dissolution for biological assays?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, methanol). For cell-based studies:
- Prepare a stock solution in DMSO (e.g., 10 mM), filter-sterilize (0.22 µm), and dilute in culture media to avoid precipitation .
- Monitor solvent concentration (<0.1% v/v) to prevent cytotoxicity .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., plant extracts or biological fluids)?
- LC-MS/MS : Provides high specificity and sensitivity for quantification in biological samples, with a limit of detection (LOD) <1 ng/mL .
- UV-Vis spectroscopy : Use λ = 345 nm (characteristic absorption band) for rapid quantification in plant extracts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?
Discrepancies often arise from variations in experimental design:
- Concentration-dependent effects : Low concentrations (1–10 µM) may inhibit microbial growth, while higher doses (>20 µM) induce anti-inflammatory responses via NF-κB modulation .
- Cell type specificity : Test multiple cell lines (e.g., RAW 264.7 macrophages vs. HEK293) to isolate pathway-specific activity .
- Control for hydrate stability : Ensure consistent storage conditions (dry, 4°C) to prevent hydrate decomposition, which alters solubility and bioactivity .
Q. What experimental strategies mitigate stability challenges during long-term storage or under physiological conditions?
- Storage : Lyophilize the compound and store in anhydrous environments (desiccated, -20°C) to prevent hydrolysis of the chloride hydrate .
- In vivo stability : Use encapsulation (e.g., liposomes) to protect against rapid metabolic clearance and pH-dependent degradation in the gastrointestinal tract .
Q. How does the hydrate form influence interactions with biomolecular targets (e.g., DNA intercalation or enzyme inhibition)?
- Hydration effects : The dihydrate form (CAS 5956-60-5) exhibits stronger DNA binding due to enhanced solubility, whereas anhydrous forms may aggregate in aqueous media .
- Molecular docking : Compare hydrate vs. anhydrous structures in silico to predict binding affinity differences for targets like topoisomerase I .
Q. What methodologies validate the compound’s role in modulating TGF-β/Smad signaling pathways?
- Gene expression profiling : Use qPCR or RNA-seq to quantify Smad2/3 phosphorylation and downstream targets (e.g., COL1A1) in fibrosis models .
- Inhibitor co-treatment : Combine with SB431542 (TGF-β receptor inhibitor) to confirm pathway specificity .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
